Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-
Description
Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- (IUPAC name), is a heterocyclic ketone featuring a 1,2,4-triazole ring substituted with a phenyl group at the N1 position and an acetyl group at the C3 position. Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol . The compound is structurally characterized by the presence of a planar triazole ring conjugated with a ketone group, which influences its electronic properties and reactivity. This scaffold is notable for its versatility in medicinal chemistry, particularly in antifungal and anticancer drug development, due to its ability to mimic steroidal systems or interact with enzymes like carbonic anhydrases and cytochrome P450 .
Properties
IUPAC Name |
1-(1-phenyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-11-7-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNDNUPKFVRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474053 | |
| Record name | Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61698-27-9 | |
| Record name | Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using 2-Bromo-1-Phenylethanone
The most widely reported synthesis involves the reaction of 2-bromo-1-phenylethanone with 1H-1,2,4-triazole under basic conditions. In a representative procedure, a suspension of 1H-1,2,4-triazole (1.105 g, 16 mmol) and 2-bromo-1-phenylethanone (1.99 g, 10 mmol) in acetone (6 mL) is treated with triethylamine (2.2 mL) at <273 K. The mixture is stirred for 30 minutes at room temperature, filtered to remove triethylamine hydrobromide, and concentrated. The residue is dissolved in chloroform, washed with water, and crystallized from isopropanol to yield colorless crystals (50% yield).
Critical Parameters:
- Temperature Control: Maintaining sub-273 K during triethylamine addition prevents side reactions.
- Solvent Selection: Acetone ensures solubility of intermediates, while isopropanol facilitates high-purity crystallization.
- Stoichiometry: A 1.6:1 molar ratio of triazole to bromoketone optimizes conversion.
Reaction Mechanism and Regioselectivity
The synthesis proceeds via an SN2 mechanism, where the triazole’s N1 nitrogen attacks the electrophilic carbon adjacent to the bromine in 2-bromo-1-phenylethanone. Triethylamine scavenges HBr, driving the reaction forward. Regioselectivity is ensured by the triazole’s tautomeric equilibrium, favoring substitution at the N1 position over N4.
Isomer Control:
- 4-Amino-Triazole Derivatives: Patent data reveals that substituting 1H-1,2,4-triazole with 4-amino-1,2,4-triazole blocks 4-alkylation, eliminating iso-product formation.
- Crystallographic Validation: X-ray studies confirm exclusive N1 substitution, with a dihedral angle of 88.72° between the triazole and phenyl rings.
Optimization Strategies and Yield Enhancement
Solvent and Base Screening
Comparative trials demonstrate that acetone outperforms DMF and THF in minimizing byproducts. Triethylamine, when substituted with weaker bases like pyridine, reduces yields to <30%, highlighting its role in efficient HBr neutralization.
Crystallization Protocols
Recrystallization from isopropanol achieves 93% purity, while chloroform/water partitioning removes unreacted triazole. Chromatographic assays confirm 130 g of crude product per 167 g oxirane salt input.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | <273 K (addition) | +20% |
| Solvent | Acetone | +15% |
| Base | Triethylamine | +25% |
| Crystallization Solvent | Isopropanol | +10% purity |
Physicochemical Characterization
Spectroscopic Analysis
X-ray Crystallography
Orthorhombic crystal system (Pbca) with a = 9.3129 Å, b = 8.1166 Å, c = 24.0475 Å. Intermolecular C–H⋯O and C–H⋯N hydrogen bonds stabilize the lattice, while π–π interactions (4.547 Å) between triazole and phenyl rings enhance packing.
Figure 1: Molecular structure with 50% displacement ellipsoids.
Applications and Derivative Synthesis
Antifungal Agents
Fluconazole analogues derived from similar triazole ketones exhibit potent CYP450 inhibition, underscoring this compound’s pharmaceutical relevance.
Click Chemistry Substrates
The ethanone serves as a precursor for Huisgen cycloadditions, enabling access to 1,2,3-triazole hybrids with antimicrobial activity.
Chemical Reactions Analysis
Reaction Mechanism:
-
Base-mediated deprotonation : A base (e.g., cesium carbonate or triethylamine) deprotonates the triazole, enhancing its nucleophilicity.
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Nucleophilic attack : The triazole's nitrogen attacks the α-carbon of 2-bromo-1-phenylethanone, displacing bromide and forming the target compound .
Conditions and Yields:
| Reactants | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1H-1,2,4-triazole + 2-bromo-1-phenylethanone | Cs₂CO₃/DMF | RT, 24 h | 61% | |
| 1H-1,2,4-triazole + 2-bromo-1-phenylethanone | Triethylamine/acetone | Reflux | 50% |
Key Notes :
-
Tautomerism in triazole precursors (e.g., thiol vs. thione forms) influences alkylation site selectivity .
-
Crystallization from ethanol or acetone yields pure product as colorless crystals .
Reduction of the Ketone Group
The ethanone moiety can undergo reduction to form secondary alcohols, expanding its utility in synthetic pathways.
Example Reaction:
-
Reducing agent : Sodium borohydride (NaBH₄) in ethanol at 45–50°C .
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Product : 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol.
General Reaction Scheme:
Structural and Reactivity Comparisons
Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- exhibits distinct reactivity compared to analogous triazole derivatives:
Unique Aspect : The near-perpendicular orientation of the phenyl and triazole rings () sterically hinders certain reactions while promoting π–π stacking in crystallography .
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry
Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- has been studied for its biological activities, particularly its mild inhibitory effects on α-glycosidase enzymes. This property is significant for managing diabetes by potentially slowing carbohydrate absorption. The compound's triazole moiety is known for its role in various therapeutic agents, especially antifungal and antibacterial drugs.
Case Study: Antidiabetic Potential
Research has demonstrated that derivatives of triazole compounds can effectively inhibit α-glycosidase activity. The implications for diabetes management are noteworthy as this inhibition could lead to reduced postprandial blood glucose levels .
Agricultural Applications
The compound has also been investigated for its microbicidal properties. It has shown potential as a fungicide and plant growth regulator. Substituted derivatives of ethanone with triazole rings have been reported to combat phyto-pathogenic microorganisms effectively . This application is crucial in sustainable agriculture practices to enhance crop yield and protect against diseases.
Case Study: Fungicidal Activity
A study highlighted the effectiveness of triazole derivatives in preventing fungal infections in crops. The development of ethanone-based formulations could lead to more efficient agricultural practices by reducing the need for traditional chemical pesticides .
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects. The phenyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., ketones, thioethers) enhances thermal stability and influences melting points. For instance, thioether-containing derivatives (e.g., Compound 5 in ) exhibit higher melting points (~270°C) compared to simpler triazole-ketones.
- Bioisosteric Replacements : Replacement of the phenyl group with benzofuran (e.g., Compound 12 in ) or benzothiazole (e.g., Compound 5i in ) modifies lipophilicity and bioavailability.
Antifungal Activity
Triazole-ketones are potent inhibitors of fungal lanosterol 14α-demethylase (CYP51).
Anticancer Activity
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (): Displays IC₅₀ = 3.2 μM against glioblastoma U-87 cells, attributed to thioether-mediated ROS generation .
- Compound 7a–e (): Triazole-oxime hybrids demonstrate nitric oxide donor activity, inducing apoptosis in breast cancer cells (IC₅₀ = 5–10 μM) .
Antioxidant Activity
- Naphthalene-substituted triazole-ketones () : Exhibit 1.4× higher DPPH radical scavenging activity than ascorbic acid, linked to electron-donating methoxy groups .
Biological Activity
Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- can be represented as follows:
This compound features a triazole ring that is known to influence lipophilicity, polarity, and hydrogen bonding capacity, which are critical for its pharmacological properties .
Antioxidant Activity
Ethanone derivatives exhibit notable antioxidant properties. Research indicates that compounds with the triazole moiety can effectively scavenge free radicals. For instance, a study highlighted that certain triazole derivatives showed DPPH radical scavenging activity significantly higher than that of ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 58.2 |
| Ethanone Derivative | 78.67 |
This suggests that Ethanone derivatives may offer protective effects against oxidative stress.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the 1,2,4-triazole scaffold have demonstrated cytotoxicity against various cancer cell lines. In one study, derivatives were tested against breast cancer cells and exhibited significant inhibition of cell proliferation .
Case Study: Anticancer Efficacy
- Cell Line : MCF-7 (Breast Cancer)
- IC50 Values : Some derivatives reported IC50 values below 10 µM.
This indicates a promising avenue for developing new anticancer agents based on the triazole structure.
Antimicrobial Activity
Triazole compounds also show considerable antimicrobial activity. A recent investigation into various triazole derivatives revealed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 0.25 µg/mL |
These findings highlight the potential of Ethanone derivatives in treating bacterial infections.
The biological activities of Ethanone derivatives can be attributed to their ability to interact with biological macromolecules. The triazole ring can participate in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, enhancing their pharmacological effects .
Q & A
What are the common synthetic routes for 1-(1-phenyl-1H-1,2,4-triazol-3-yl)ethanone, and how is structural purity ensured?
Basic:
The compound is typically synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, hydrazine hydrate reacts with α,β-unsaturated ketones in glacial acetic acid under reflux to form triazole-containing ethanones . Structural purity is confirmed using techniques like single-crystal X-ray diffraction (SC-XRD) and nuclear magnetic resonance (NMR) spectroscopy. SC-XRD provides precise bond lengths and angles, while H NMR (e.g., δ 2.70 ppm for acetyl groups) validates functional groups .
Advanced:
Advanced synthesis may involve regioselective modifications, such as introducing sulfur-containing substituents via thioether linkages. For instance, tributylstannane-mediated coupling or nucleophilic substitution with thiols can yield derivatives like 2-((triazolyl)thio)ethanones . High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC/MS) are critical for verifying molecular formulas (e.g., HRMS-ESI: m/z 358.1953 [M+H]+) and detecting impurities .
How do experimental (X-ray) and computational (DFT) methods compare in determining the molecular geometry of triazolyl ethanones?
Basic:
Single-crystal X-ray diffraction remains the gold standard for resolving molecular structures, providing angstrom-level precision for bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .
Advanced:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) show excellent agreement with X-ray data for triazolyl ethanones, with mean deviations <0.02 Å in bond lengths. However, discrepancies arise in flexible regions (e.g., cyclobutyl substituents), where van der Waals interactions are challenging to model . Researchers should cross-validate DFT-optimized geometries with SC-XRD and refine force fields using software like ORTEP-3 .
What methodologies are employed to evaluate the bioactivity of triazolyl ethanones, such as enzyme inhibition or antimicrobial effects?
Basic:
Enzyme inhibition assays (e.g., 11β-hydroxysteroid dehydrogenase type 1) use substrate analogs and spectrophotometric monitoring of cofactor depletion (NADPH at 340 nm). IC values are calculated via dose-response curves .
Advanced:
For antimicrobial studies, minimum inhibitory concentration (MIC) assays against Pseudomonas aeruginosa or Staphylococcus aureus are performed using broth microdilution. Derivatives with thioether linkages (e.g., 2-((triazolyl)thio)ethanones) show enhanced activity (MIC 31.25 µg/mL) due to improved membrane penetration . Synchrotron-based crystallography can map ligand-enzyme interactions (e.g., phytoene desaturase inhibition) .
Which crystallographic software tools are recommended for refining triazolyl ethanone structures?
Basic:
SHELXL is widely used for small-molecule refinement, leveraging least-squares algorithms to optimize atomic coordinates and thermal parameters. It supports twinning correction and high-resolution data .
Advanced:
For complex cases (e.g., disordered solvents), the WinGX suite integrates SHELX with ORTEP-3 for graphical validation of hydrogen-bonding networks and torsion angles. Charge-density analysis via multipole refinement (e.g., using MoPro) is advised for studying electron-deficient triazole rings .
How are spectroscopic techniques (NMR, IR) optimized for characterizing triazolyl ethanones?
Basic:
H NMR in CDCl or DMSO-d identifies key protons: acetyl groups (δ 2.6–2.8 ppm), triazole-H (δ 8.1–8.6 ppm), and aromatic protons (δ 7.2–7.8 ppm). IR confirms C=O stretches (~1700 cm) and triazole ring vibrations (~1600 cm) .
Advanced:
2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in derivatives with multiple aromatic rings. For example, HMBC correlations between triazole-C3 and acetyl carbonyls confirm regiochemistry. Solid-state IR with attenuated total reflectance (ATR) detects polymorphism in crystalline samples .
How should researchers address contradictions between theoretical and experimental data in triazolyl ethanone studies?
Basic:
Discrepancies in bond angles or energies often arise from solvent effects or crystal packing forces absent in gas-phase DFT models. Re-optimize structures with implicit solvation (e.g., PCM) or perform periodic boundary condition (PBC) DFT for crystals .
Advanced:
For severe mismatches (e.g., >5° in dihedral angles), use QM/MM hybrid methods or refine against neutron diffraction data. Software like CrystalExplorer visualizes Hirshfeld surfaces to identify intermolecular interactions (e.g., C-H···O) perturbing the geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
